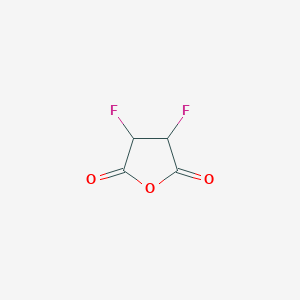
3,4-Difluorooxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluorooxolane-2,5-dione is a chemical compound with the molecular formula C₄H₂F₂O₃ and a molecular weight of 136.05 g/mol . This compound is characterized by the presence of two fluorine atoms attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 3,4-Difluorooxolane-2,5-dione can be achieved through various methods. One common approach involves the reaction of 3,4-difluorobutyric acid with oxalyl chloride to form the corresponding acid chloride, which is then cyclized to produce the desired oxolane-2,5-dione . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a catalyst like pyridine to facilitate the cyclization process.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields . This method can also reduce the production of unwanted by-products, making the process more efficient and environmentally friendly.
化学反応の分析
3,4-Difluorooxolane-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction produces alcohols.
科学的研究の応用
3,4-Difluorooxolane-2,5-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,4-Difluorooxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the oxolane ring structure allows the compound to fit into specific binding pockets of receptors, modulating their activity and downstream signaling pathways .
類似化合物との比較
3,4-Difluorooxolane-2,5-dione can be compared with other similar compounds, such as:
3,4-Dichlorooxolane-2,5-dione: This compound has chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
3,4-Dibromooxolane-2,5-dione: The presence of bromine atoms makes this compound more reactive in substitution reactions compared to its fluorinated counterpart.
3,4-Diiodooxolane-2,5-dione: Iodine atoms confer different electronic properties, making this compound useful in specific synthetic applications.
The uniqueness of this compound lies in its fluorine atoms, which provide distinct chemical and biological properties, such as increased stability and specific interactions with biological targets .
特性
分子式 |
C4H2F2O3 |
|---|---|
分子量 |
136.05 g/mol |
IUPAC名 |
3,4-difluorooxolane-2,5-dione |
InChI |
InChI=1S/C4H2F2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H |
InChIキー |
LYLLEHAKJQMXJO-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(=O)OC1=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



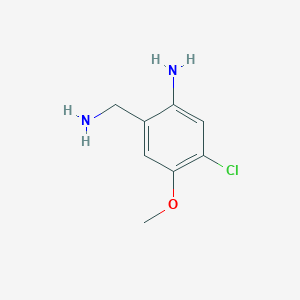
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)
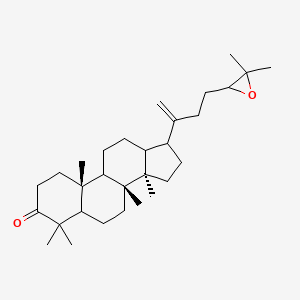
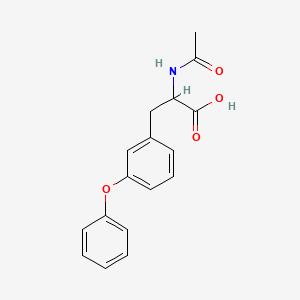

![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
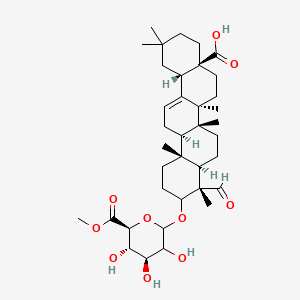
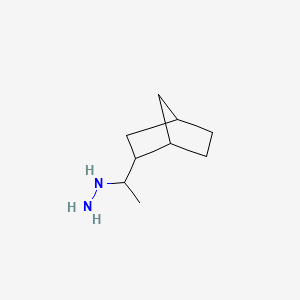
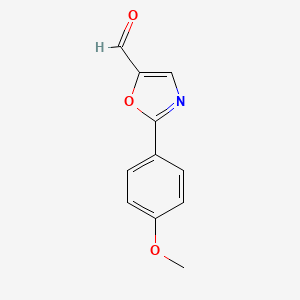
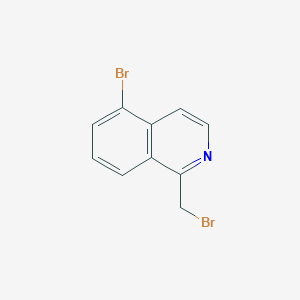
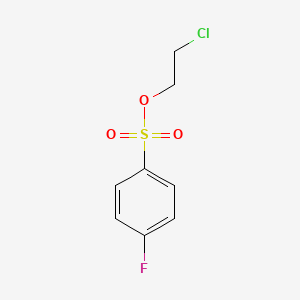
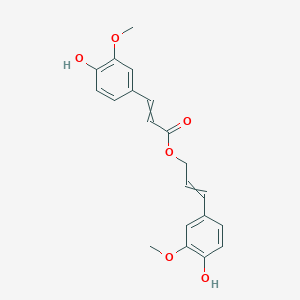
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
